

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Tebipenem Tetrahydrate

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Compound of Interest

Compound Name: *Tebipenem Tetrahydrate*

CAS No.: 936010-57-0

Cat. No.: B1141317

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Executive Summary & Scope

This protocol details the development and validation of a stability-indicating HPLC method for the quantification of **Tebipenem Tetrahydrate**, the active metabolite of the oral carbapenem prodrug, tebipenem pivoxil. Unlike standard antibiotic assays, this method is engineered to resolve the active pharmaceutical ingredient (API) from its hydrolytic degradation products (open-ring metabolites) which form rapidly under non-neutral pH conditions.

Target Audience: Analytical Chemists, QC Specialists, and Formulation Scientists.

Physicochemical Profile & Method Logic

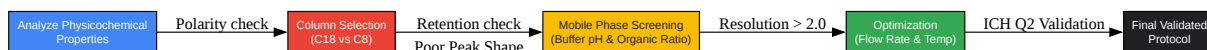
To develop a robust method, one must first understand the molecule's behavior in solution. Tebipenem possesses a fused 4:5

-lactam and pyrrolidine ring system, rendering it inherently unstable.

Property	Characteristic	Impact on Method Development
Chromophore		Distinct from simple protein impurities; allows specific detection.
Polarity	High (Amphoteric)	Requires a high-aqueous mobile phase or ion-pairing to achieve retention on C18 columns.
Stability	Labile -lactam ring	Critical: Degrades rapidly at pH and pH . Diluents must be pH-neutral.
Solubility	Soluble in water	Aqueous diluents are preferred over pure organic solvents to prevent precipitation.

Method Development Logic Flow

The following diagram illustrates the decision matrix used to arrive at the final protocol conditions.



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Figure 1: Decision matrix for optimizing HPLC conditions for labile carbapenems.

Detailed Experimental Protocol Instrumentation & Reagents[1]

- HPLC System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

- Column: LiChrospher RP-18 (250 mm 4.0 mm, 5 μ m) or Inertsil ODS-3.
 - Rationale: A standard C18 provides sufficient hydrophobic interaction. A 250 mm length is chosen to maximize theoretical plates for separating closely eluting degradation products.
- Reagents: Ammonium Acetate (HPLC Grade), Acetonitrile (Gradient Grade), Milli-Q Water.

Chromatographic Conditions

This method utilizes an isocratic elution to ensure baseline stability and reproducibility.

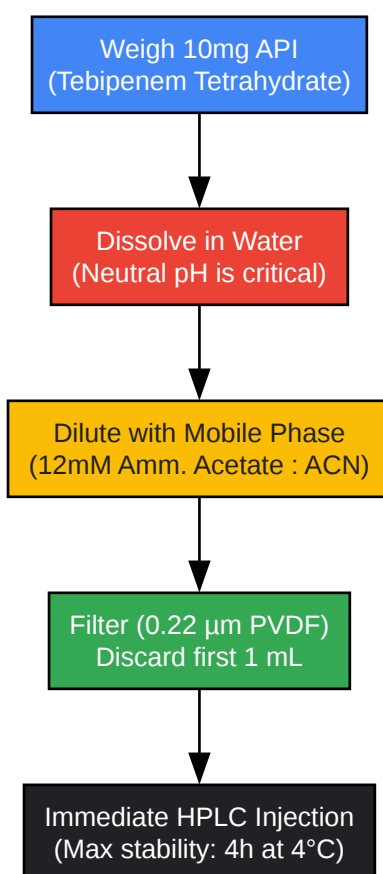
- Mobile Phase: 12 mM Ammonium Acetate : Acetonitrile (96 : 4 v/v).[1][2][3][4]
 - Technical Insight: The high aqueous content (96%) is mandatory. Tebipenem is polar; increasing organic modifier above 10% causes the analyte to elute in the void volume (). Ammonium acetate provides buffering at pH ~6.5-7.0, stabilizing the β -lactam ring during the run [1, 2].
- Flow Rate: 1.0 mL/min to 1.2 mL/min.
- Injection Volume: 10 - 20 μ L.
- Column Temperature:
(Ambient).
 - Warning: Do not exceed
. Higher temperatures accelerate on-column degradation.
- Detection: UV at 298 nm.[1]

Sample Preparation Workflow

Critical Step: Carbapenems can degrade during sample preparation if handled incorrectly.

- Stock Solution: Weigh 10 mg **Tebipenem Tetrahydrate** into a 50 mL volumetric flask. Dissolve in Milli-Q Water (do not use methanol as primary solvent).
- Dilution: Dilute to a working concentration of 0.2 mg/mL using the Mobile Phase.
- Filtration: Filter through a 0.22 μm PVDF syringe filter. Discard the first 1 mL of filtrate (saturates filter binding sites).
- Storage: Analyze immediately. If delay is unavoidable, store at

in an amber vial (stable for max 4-6 hours).



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Figure 2: Sample preparation workflow emphasizing pH control and speed to minimize degradation.

Validation Parameters (ICH Q2)

The following data represents typical performance metrics for this method [1, 3].

Parameter	Acceptance Criteria	Typical Result
Linearity		(Range:)
Precision (RSD)		
LOD	S/N > 3:1	
LOQ	S/N > 10:1	
Recovery		
Robustness	Unaffected by pH change	Stable retention times

Stability Indication (Forced Degradation)

To verify the method is "stability-indicating," the drug must be subjected to stress:[5]

- Acid (0.2 N HCl): Degrades ~40% in 3 mins.[3]
- Base (0.01 N NaOH): Instant total degradation. Note: Tebipenem is extremely sensitive to base.[3]
- Oxidation (3% H₂O₂): Slow degradation; distinct peaks appear.
- Result: The method must resolve the parent peak (approx 6-7 min) from all degradation peaks (usually eluting earlier due to increased polarity from ring opening).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	Secondary interactions with silanols.	Ensure Ammonium Acetate concentration is at least 10mM.
Split Peaks	Sample solvent incompatibility.	Ensure sample is dissolved in water or mobile phase, not 100% ACN.
Drifting Retention	pH fluctuation in mobile phase.	Prepare fresh buffer daily; evaporation of organic modifier changes polarity.
Ghost Peaks	Carryover or degradation in vial.	Wash needle with 50:50 Water:MeOH. Analyze samples within 4 hours.

References

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